N2-(2-Fluorophenyl)-N4-methylquinazoline-2,4-diamine
Overview
Description
N2-(2-Fluorophenyl)-N4-methylquinazoline-2,4-diamine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Fluorophenyl)-N4-methylquinazoline-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-chloro-4-methylquinazoline.
Nucleophilic Substitution: The 2-fluoroaniline undergoes a nucleophilic substitution reaction with 2-chloro-4-methylquinazoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters, improved safety, and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(2-Fluorophenyl)-N4-methylquinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid; reactions are conducted in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(2-Fluorophenyl)-N4-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N2-(2-Fluorophenyl)-N4-methylquinazoline-2,4-diamine: shares structural similarities with other quinazoline derivatives such as:
Uniqueness
This compound: is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity towards specific molecular targets. This structural feature may also improve its pharmacokinetic properties, making it a promising candidate for further development.
Properties
IUPAC Name |
2-N-(2-fluorophenyl)-4-N-methylquinazoline-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4/c1-17-14-10-6-2-4-8-12(10)18-15(20-14)19-13-9-5-3-7-11(13)16/h2-9H,1H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMWCSUWHIDKAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=CC=CC=C21)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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